4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester
CAS No.: 867256-56-2
Cat. No.: VC2703305
Molecular Formula: C15H13NO3
Molecular Weight: 255.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 867256-56-2 |
|---|---|
| Molecular Formula | C15H13NO3 |
| Molecular Weight | 255.27 g/mol |
| IUPAC Name | methyl 4-(5-acetylpyridin-2-yl)benzoate |
| Standard InChI | InChI=1S/C15H13NO3/c1-10(17)13-7-8-14(16-9-13)11-3-5-12(6-4-11)15(18)19-2/h3-9H,1-2H3 |
| Standard InChI Key | GWMZPZDCHPEFSQ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OC |
| Canonical SMILES | CC(=O)C1=CN=C(C=C1)C2=CC=C(C=C2)C(=O)OC |
Introduction
4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester is an organic compound that combines a pyridine ring with a benzoic acid moiety, making it a significant entity in medicinal chemistry due to its potential biological activities and applications. This compound belongs to the class of benzoic acid derivatives, which are widely studied for their diverse chemical and biological properties.
Synthesis
The synthesis of 4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester typically involves multi-step organic reactions. A common synthetic route starts with the acetylation of 2-pyridinecarboxaldehyde, followed by the formation of the benzoate ester through coupling reactions with benzoic acid derivatives. The specific synthetic pathways may vary based on the desired purity and yield.
Biological Activities and Applications
This compound is of interest in medicinal chemistry due to its potential biological activities. Studies may provide insights into its binding affinities and kinetic parameters, which are crucial for understanding how it exerts its effects biologically. The unique structural features, including the pyridine and benzoic acid moieties, contribute to its potential applications in drug development and other biological studies.
Chemical Reactions and Stability
4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester can participate in various chemical reactions due to its functional groups, such as esterification and amidation reactions. These reactions typically require controlled conditions to prevent side reactions, especially when dealing with sensitive functional groups like esters and amides.
Future Research Directions
Future research on 4-(5-Acetyl-pyridin-2-yl)-benzoic acid methyl ester should focus on exploring its biological mechanisms and potential therapeutic applications. This could involve structure-activity relationship (SAR) studies to optimize its biological activity and reduce potential side effects. Additionally, investigating its interactions with biological targets at the molecular level could provide valuable insights into its potential as a therapeutic agent.
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